(R)-(+)-Verapamilic Acid
Description
Contextualizing (R)-(+)-Verapamilic Acid as a Key Chiral Intermediate
This compound, chemically known as (R)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is a pivotal precursor in the synthesis of the (R)-enantiomer of Verapamil (B1683045). acs.orgpharmaffiliates.com Verapamil, a widely used calcium channel blocker for treating cardiovascular conditions, is typically administered as a racemic mixture, meaning it contains equal parts of its two enantiomers, (R)-Verapamil and (S)-Verapamil. drugbank.comfda.gov However, the synthesis of the individual enantiomers is of significant interest to researchers. A scalable and versatile route to produce single-enantiomer Verapamil has been developed using this compound. acs.orgresearchgate.net This process often involves the resolution of racemic verapamilic acid using a chiral resolving agent like α-methyl benzylamine (B48309) to isolate the desired (R)-enantiomer. acs.orgresearchgate.net The stereochemical integrity of the quaternary carbon center is maintained throughout the subsequent chemical transformations to yield the final (R)-Verapamil product. acs.org
Significance of Chirality in Pharmaceutical Synthesis and Metabolism
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. In the case of Verapamil, the S-enantiomer is noted to be significantly more potent in its therapeutic action, specifically in slowing atrioventricular (AV) conduction, with studies showing it to be 8 to 20 times more active than the R-enantiomer. fda.gov
Overview of Research Directions for this compound
Current research involving this compound is largely centered on the development of efficient and enantioselective synthetic methods for producing (R)-Verapamil and its analogs. One notable advancement is the use of palladium-catalyzed Heck arylation of acyclic olefins to create the crucial all-carbon quaternary stereocenter found in Verapamil with high enantioselectivity. nih.govthieme-connect.comresearchgate.net This method offers a concise pathway to (R)-Verapamil. nih.govresearchgate.net
Furthermore, research continues to explore the distinct pharmacological activities of the individual Verapamil enantiomers. While the S-enantiomer is more potent as a calcium channel blocker, studies have investigated other potential effects. For instance, both enantiomers have been shown to be equipotent in their ability to reverse multidrug resistance in certain cancer cell lines, an effect independent of their cardiovascular activity. nih.gov The development of new Verapamil analogs from chiral precursors like this compound is another active area of investigation, with the aim of creating compounds with novel therapeutic applications. nih.gov The continuous separation of verapamil enantiomers using techniques like multicolumn chromatography is also being refined to improve the efficiency of producing pure enantiomers for research and potential therapeutic use. scielo.br
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 38175-99-4 |
| Molecular Formula | C16H21NO4 |
| Synonyms | (R)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic Acid; (R)-γ-Cyano-3,4-dimethoxy-γ-(1-methylethyl)-benzenebutanoic Acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCLIANLKRGLY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Asymmetric Synthesis Methodologies for R + Verapamilic Acid
Historical Perspective on Chiral Synthesis of Verapamil (B1683045) Precursors
The journey towards enantiomerically pure Verapamil began with the understanding that the two enantiomers possess different pharmacological properties. datapdf.com Initially, Verapamil was produced and sold as a racemate, a 1:1 mixture of its (R) and (S) enantiomers. chegg.com Early approaches to obtaining the individual enantiomers often involved the separation of diastereomeric intermediates through methods like column chromatography. datapdf.com
Over time, the focus shifted towards more efficient and scalable methods. Asymmetric synthesis, which involves converting an achiral starting material into a chiral product, became a key area of research. researchgate.netresearchgate.net For Verapamil precursors, various strategies have been explored. These include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic intermediates. researchgate.netnih.gov The resolution of the key intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, known as Verapamilic Acid, emerged as a particularly effective and scalable strategy. datapdf.comresearchgate.net This approach circumvents the need for complex asymmetric synthesis steps early in the manufacturing process and allows for the use of readily available achiral starting materials. datapdf.com
Classical Resolution Techniques for Verapamilic Acid Enantiomers
Classical resolution is a widely used method for separating enantiomers from a racemic mixture. libretexts.org The process involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.orgstereoelectronics.org Once separated, the individual diastereomers can be converted back to the now-separated enantiomers and the resolving agent can be recovered. libretexts.org
For acidic compounds like Verapamilic Acid, chiral amines are commonly employed as resolving agents. libretexts.org The reaction between the racemic acid and an enantiomerically pure chiral amine forms a pair of diastereomeric salts. mdpi.com
(R,S)-Verapamilic Acid + (R)-Chiral Amine → [(R)-Verapamilic Acid · (R)-Chiral Amine] + [(S)-Verapamilic Acid · (R)-Chiral Amine]
These diastereomeric salts can then be separated based on differences in their solubility in a given solvent system. After separation, the desired enantiomer of Verapamilic Acid is liberated from the salt, typically by treatment with an acid. gavinpublishers.com
(R)-(+)-α-Methylbenzylamine (also known as (R)-(+)-1-phenylethylamine) has proven to be a highly efficient resolving agent for racemic Verapamilic Acid. datapdf.comresearchgate.net Research has demonstrated a scalable process where the diastereomeric salt of (R)-Verapamilic Acid and (S)-α-Methylbenzylamine can be selectively crystallized. researchgate.net The process involves dissolving the racemic acid and the chiral amine in a suitable solvent, followed by crystallization of the less soluble diastereomeric salt.
| Resolving Agent | Target Enantiomer | Key Findings |
| (S)-α-Methylbenzylamine | (R)-(+)-Verapamilic Acid | Efficient resolution on a process scale has been demonstrated. The stereochemical integrity at the quaternary carbon center is maintained throughout the subsequent synthesis steps to yield (R)-Verapamil. researchgate.net |
1-Phenylethylamine is a commonly used chiral resolving agent for acidic compounds due to its commercial availability in both enantiomeric forms. stereoelectronics.orgnih.gov Its application in the resolution of various carboxylic acids via diastereomeric salt formation is well-documented. researchgate.net In the context of Verapamilic Acid, (R)-(+)-1-phenylethylamine can be used to selectively precipitate the diastereomeric salt containing the desired this compound. sigmaaldrich.com The efficiency of the resolution depends on factors such as the solvent system, temperature, and stoichiometry.
| Resolving Agent | Chemical Formula | Molar Mass | Key Properties |
| (R)-(+)-1-Phenylethylamine | C₈H₁₁N | 121.18 g/mol | Liquid at room temperature, readily forms salts with carboxylic acids. sigmaaldrich.com |
1-(1-Naphthyl)ethylamine (B3023371) is another effective chiral amine for the resolution of racemic acids. The larger naphthyl group can enhance the differences in the crystal packing of the diastereomeric salts, potentially leading to better separation. researchgate.net The resolution of racemic 1-(1-naphthyl)ethylamine itself is often achieved using D-(-)-tartaric acid, highlighting the principle of using chiral acids to resolve chiral bases. google.com For Verapamilic Acid, the use of an enantiomerically pure form of 1-(1-naphthyl)ethylamine would follow the same principle of diastereomeric salt formation and fractional crystallization to isolate the desired (R)-enantiomer.
(-)-Quinine is a naturally occurring chiral alkaloid that is frequently used as a resolving agent for racemic acids. libretexts.org Its complex and rigid structure can lead to significant differences in the physical properties of the diastereomeric salts formed with the enantiomers of a racemic acid. This often facilitates a clean separation by crystallization. While specific detailed studies on the resolution of Verapamilic Acid using quinine (B1679958) were not extensively found in the searched literature, its general applicability as a resolving agent for chiral acids is a well-established principle in organic chemistry. libretexts.org
Diastereomeric Salt Formation with Chiral Amines
Enantioselective Catalytic Approaches to the Quaternary Stereocenter
The direct construction of the chiral all-carbon quaternary stereocenter found in this compound represents a significant challenge in organic synthesis. Enantioselective catalytic methods offer an elegant and efficient alternative to classical resolution.
A significant advancement in the synthesis of the verapamil core structure involves the use of a palladium-catalyzed enantioselective Heck arylation. nih.gov This strategy allows for the direct creation of the all-carbon quaternary stereogenic center with high levels of stereocontrol. nih.govresearchgate.net The reaction involves the arylation of an unactivated trisubstituted acyclic olefin with an aryldiazonium salt, catalyzed by a palladium complex. nih.govresearchgate.net
Researchers have developed chiral N,N ligands, specifically of the pyrimidine- and pyrazino-oxazoline (PyraBOX) class, for this transformation. nih.govresearchgate.net These ligands are crucial for inducing high enantioselectivity. The process has been shown to produce the desired products in good to high yields, with enantiomeric ratios reaching up to >99:1. nih.govresearchgate.net This methodology has been successfully applied to a concise enantioselective total synthesis of (R)-Verapamil, demonstrating its potential as a powerful tool for constructing complex molecules with congested quaternary centers. nih.govresearchgate.net The intramolecular Heck reaction is also a powerful method for creating quaternary carbon centers, even in highly congested environments. nih.govresearchgate.net
Table 2: Enantioselective Heck Arylation for Verapamil Synthesis
| Feature | Description | Source(s) |
| Reaction Type | Palladium-catalyzed Heck arylation | nih.govresearchgate.net |
| Substrates | Unactivated trisubstituted acyclic olefin and aryldiazonium salt | nih.gov |
| Catalyst System | Palladium catalyst with chiral N,N ligands (e.g., pyrimidine-oxazoline class) | nih.govresearchgate.net |
| Key Achievement | Direct formation of all-carbon quaternary stereogenic center | nih.govresearchgate.net |
| Enantioselectivity | Up to >99:1 enantiomeric ratio | nih.gov |
| Application | Concise enantioselective total synthesis of (R)-Verapamil | nih.gov |
Asymmetric induction is the cornerstone of modern stereoselective synthesis, aiming to convert achiral starting materials into chiral products. nih.gov The construction of chiral quaternary carbon stereocenters is a particularly challenging area where asymmetric catalysis has proven to be one of the most powerful methods. researchgate.netrsc.org
Beyond the Heck reaction, other catalytic asymmetric methods are utilized for the formation of all-carbon quaternary centers, although their specific application to verapamilic acid may be less direct. These include copper-catalyzed asymmetric conjugate additions of organozinc or organoaluminum reagents to trisubstituted enones. researchgate.net For these reactions, chiral phosphoramidite (B1245037) ligands are often employed to achieve high enantioselectivity in the formation of the C-C bond, leading to the creation of the quaternary stereocenter. researchgate.net
Another approach involves the asymmetric allylic alkylation of allyl phosphates with Grignard reagents, catalyzed by copper complexes with bidentate alkoxy NHC ligands, which can provide access to tertiary and quaternary chiral centers with high regio- and enantioselectivity. researchgate.net While these methods demonstrate the broad utility of asymmetric catalysis in constructing challenging stereocenters, the palladium-catalyzed Heck arylation remains a specifically demonstrated and highly effective strategy for the asymmetric synthesis of the verapamil core. nih.gov
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysts to create efficient and sustainable synthetic routes. nih.gov This approach leverages the high selectivity (chemo-, regio-, and stereo-selectivity) of enzymes for key transformations within a multi-step chemical synthesis. nih.govnih.gov
While specific, detailed chemoenzymatic routes for the industrial production of this compound are not extensively documented in the provided search results, the principles of this methodology are applicable. For instance, a potential chemoenzymatic approach could involve using a lipase (B570770) for the kinetic resolution of a racemic ester precursor of verapamilic acid. In such a process, the enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the easy separation of the hydrolyzed acid (e.g., this compound) from the unreacted ester enantiomer.
Combining enzymatic steps with chemocatalytic processes, such as the palladium-mediated Suzuki coupling for building precursor backbones, illustrates a powerful strategy. nih.gov The development of enzymes with improved robustness and activity under process conditions, sometimes aided by machine learning and rational design, is expanding the industrial viability of chemoenzymatic processes. nih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.comnih.gov The synthesis of a pharmaceutical intermediate like this compound can be evaluated and improved using these principles.
Catalysis over Stoichiometric Reagents : The use of catalytic methods, such as the enantioselective Heck arylation, is a core principle of green chemistry. nih.govpharmtech.com Catalytic amounts of a palladium complex are used to generate the chiral center, which is far more atom-economical and generates less waste than using a stoichiometric chiral auxiliary. pharmtech.com
Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. pharmtech.com Asymmetric catalytic methods generally have higher atom economy than classical resolutions, which require a resolving agent that is later removed.
Use of Greener Solvents : The pharmaceutical industry is increasingly focused on replacing hazardous solvents with more environmentally benign alternatives. mdpi.comnih.gov A large-scale amidation reaction, a common step in pharmaceutical synthesis, has been improved by using tert-butyl acetate (B1210297) as a safer and more sustainable solvent. researchgate.net
Energy Efficiency : Conducting reactions at ambient temperature and pressure, when possible, reduces energy consumption. pharmtech.com The development of more active catalysts can enable reactions to proceed under milder conditions.
Waste Reduction : The environmental impact of a process can be measured by its E-Factor (environmental factor), which is the ratio of the mass of waste to the mass of product. pharmtech.com The pharmaceutical industry traditionally has a high E-factor, and applying green chemistry principles, such as using catalytic reactions and reducing the number of synthetic steps, can significantly lower this value. nih.govpharmtech.com
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable. nih.govresearchgate.net
Iii. Stereochemical Investigations of R + Verapamilic Acid
Absolute Configuration Determination and Confirmation
The absolute configuration of a chiral molecule refers to the three-dimensional arrangement of its atoms. wikipedia.org For (R)-(+)-Verapamilic Acid, this designation is crucial as it dictates the stereochemistry of the final active pharmaceutical ingredient. The "(R)" designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents around the chiral center based on atomic number. chemistrysteps.comlibretexts.org The "(+)" sign indicates that the compound is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. wikipedia.org
The initial determination of the absolute configuration of chiral compounds was historically based on correlation to (+)-glyceraldehyde. wikipedia.org However, modern techniques provide more direct and unambiguous confirmation. X-ray crystallography is a powerful method for determining the absolute configuration of a chiral molecule in its crystalline form, as enantiomerically pure substances crystallize into one of the 65 chiral space groups (Sohncke groups). wikipedia.org While highly reliable, this technique requires the formation of a suitable single crystal. wikipedia.orgresearchgate.net
Alternative and complementary spectroscopic methods are also employed. Vibrational circular dichroism (VCD) and optical rotatory dispersion (ORD) are sensitive to the stereochemistry of a molecule in solution. wikipedia.orgresearchgate.net By comparing the experimentally measured VCD spectrum with that calculated using density functional theory (DFT), the absolute configuration can be unambiguously assigned. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents, can also be used to differentiate between enantiomers and thus aid in structural elucidation. wikipedia.org
In a practical synthetic context, the absolute configuration of this compound, often obtained through resolution of a racemic mixture, can be confirmed by its conversion to a product of known stereochemistry, such as (R)-Verapamil. researchgate.netresearchgate.net This chemical correlation serves as a definitive confirmation of the stereocenter's configuration.
Stereochemical Integrity in Multi-step Transformations
Maintaining the stereochemical integrity of the quaternary carbon center in this compound throughout a multi-step synthesis is paramount. researchgate.netresearchgate.net Racemization, the conversion of an optically active compound into an equal mixture of both enantiomers, is a significant risk that can undermine the entire synthetic strategy. wikipedia.orgresearchgate.net Racemization can occur through various mechanisms, often involving heat or chemical reactions that lead to the formation of a planar, achiral intermediate. wikipedia.org
The risk of racemization is a critical consideration in process development, especially during scale-up. researchgate.net For example, reactions that proceed through carbocation intermediates at the chiral center are prone to racemization. wikipedia.org Therefore, reaction conditions, including temperature, solvent, and reagents, must be optimized to ensure that the chiral center remains intact throughout the synthetic route. acs.orgyoutube.comtrine.edu
Impact of Chiral Purity on Downstream Products
The chiral purity of this compound directly influences the stereochemical purity and, consequently, the pharmacological profile of the final drug product. nih.govjuniperpublishers.com In many chiral drugs, one enantiomer exhibits the desired therapeutic activity, while the other may be less active, inactive, or even contribute to adverse effects. nih.govnih.gov For Verapamil (B1683045), the (S)-enantiomer is reported to be more potent in its effects on cardiac conduction than the (R)-enantiomer. researchgate.net Therefore, controlling the stereochemistry of the final product is a critical quality attribute.
The use of enantiomerically pure starting materials like this compound is a common strategy to ensure the synthesis of a single-enantiomer drug. mdpi.com The presence of the undesired enantiomer as an impurity can affect the efficacy and safety of the final drug. nih.gov Regulatory agencies have stringent requirements for the control of chiral impurities in pharmaceutical products. mdpi.com
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. masterorganicchemistry.com It quantifies the degree to which one enantiomer is present in excess of the other and is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
A sample with 100% ee is enantiomerically pure, while a racemic mixture has an ee of 0%. masterorganicchemistry.compearson.com
Accurate determination of the enantiomeric excess of this compound is essential for quality control. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and accurate technique for separating and quantifying enantiomers. nih.govuma.es Other methods include Gas Chromatography (GC) with a chiral column and spectroscopic techniques like Circular Dichroism (CD). nih.govnih.gov CD spectroscopy can be a rapid method for determining ee, especially in high-throughput screening applications. nih.govresearchgate.net
Optimization of the enantiomeric excess often begins with the resolution of racemic verapamilic acid. One effective method is the use of a chiral resolving agent, such as α-methyl benzylamine (B48309), to form diastereomeric salts that can be separated by crystallization. researchgate.net The efficiency of this resolution directly impacts the starting ee of the this compound.
Subsequent reaction steps must be optimized to prevent any erosion of the enantiomeric excess. This involves careful selection of reagents and reaction conditions to avoid racemization. researchgate.net For instance, in asymmetric synthesis, the choice of chiral catalyst, solvent, and temperature can significantly influence the enantiomeric excess of the product. icjs.us Monitoring the ee at various stages of the synthesis is crucial to identify and mitigate any steps that may lead to a loss of chiral purity. researchgate.netnih.gov
Table of Enantiomeric Excess (ee) Determination Methods
| Method | Principle | Application Notes |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. uma.es | Highly accurate and widely used for quantitative analysis. nih.govuma.es |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. nih.gov | Suitable for volatile and thermally stable compounds. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. nih.gov | Can be used for rapid ee determination, often in high-throughput screening. nih.govresearchgate.net |
| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes that have distinct NMR spectra. wikipedia.org | Allows for direct observation and quantification of enantiomers. researchgate.net |
Iv. Role of R + Verapamilic Acid As a Synthetic Precursor
Conversion Pathways to Enantiopure Verapamil (B1683045)
The synthesis of enantiopure verapamil from (R)-(+)-Verapamilic Acid hinges on the initial formation of a tertiary amide, followed by its reduction. This strategy preserves the stereochemical integrity of the quaternary chiral center present in the verapamilic acid backbone. researchgate.netlookchem.comacs.org
First, this compound is coupled with N-methylhomoveratrylamine (N-methyl-2-(3,4-dimethoxyphenyl)ethanamine) to form the corresponding tertiary amide, (R)-Verapamilamide. lookchem.comgoogle.com This amide is then subjected to chemoselective reduction to yield the target (R)-Verapamil. google.com
Borane-mediated Reduction of Tertiary Amides
A well-established and scalable method for converting the tertiary amide intermediate to (R)-Verapamil involves a selective borane-mediated reduction. researchgate.netacs.orgresearchgate.netacs.org This sequence is a key feature in a versatile route to single-enantiomer verapamil starting from readily available materials. researchgate.netacs.org
| Reagent Data Table: Borane-mediated Reduction | |
| Starting Material | (R)-Verapamilamide |
| Key Reagents | Borane dimethyl sulfide (B99878) (BH₃·SMe₂) or Borane-THF |
| Product | (R)-Verapamil |
| Key Transformation | Selective reduction of a tertiary amide to a tertiary amine |
| Advantage | Preserves the integrity of the nitrile group and the chiral center. researchgate.netgoogle.comresearchgate.net |
Other Reductive Transformations
While borane-based reagents are common, other reducing agents can also effect the transformation of the amide intermediate to Verapamil. google.com Metal hydride reagents, including powerful reducing agents like lithium aluminum hydride (LiAlH₄), are capable of reducing the tertiary amide. google.com However, the high reactivity of such reagents can pose challenges in terms of chemoselectivity, potentially reducing other functional groups within the molecule, such as the nitrile. Careful control of reaction conditions is necessary to achieve the desired selective reduction. researchgate.netgoogle.com
Synthetic Utility in Analog Development
The synthetic route proceeding through this compound is not limited to the production of (R)-Verapamil alone. Its inherent flexibility allows for the generation of a variety of analogs, particularly other calcium channel blockers. google.comresearchgate.net
Application in the Synthesis of Calcium Channel Blockers
This compound is a key building block for creating analogs of Verapamil. researchgate.netnih.gov By modifying the amine component coupled with the acid or by altering the substituents on the aromatic rings, a diverse library of related compounds can be accessed. For example, this approach has been used in the synthesis of Emopamil, another calcium channel blocker. researchgate.net The synthesis of (+)- and (-)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzyl alcohol, a verapamil analog where the cyano group is replaced by a hydroxyl group, also demonstrates this utility. nih.gov This highlights the value of verapamilic acid as a scaffold for developing new therapeutic agents with potentially different pharmacological profiles. researchgate.netnih.gov
Comparison of Synthetic Routes via Verapamilic Acid vs. Direct Verapamil Resolution
The production of enantiomerically pure verapamil can be achieved through two primary strategies: the synthesis from a chiral precursor like this compound or the classical resolution of racemic verapamil itself. google.com
The route involving the resolution of verapamilic acid is considered advantageous for several reasons. google.com Resolving the acid intermediate is often more efficient and results in better atom utilization and lower levels of chemical waste compared to resolving the final verapamil product. google.com The synthesis via the resolved acid allows for the preservation of the crucial quaternary chiral center throughout the subsequent chemical steps. researchgate.netlookchem.comacs.org In contrast, direct resolution of racemic verapamil can be a less efficient process. Furthermore, developing a synthetic route that builds the chiral center with high asymmetric induction is inherently difficult, making the resolution of an earlier intermediate like verapamilic acid a more practical approach for large-scale manufacturing. google.com
| Comparison of Synthetic Strategies | Route via Verapamilic Acid Resolution | Route via Direct Verapamil Resolution |
| Point of Resolution | Early-stage intermediate (Verapamilic Acid) google.com | Final drug molecule (Verapamil) google.com |
| Efficiency | Generally higher atom utilization and lower waste google.com | Can be less efficient |
| Stereochemical Control | Establishes and preserves the chiral center early researchgate.netlookchem.comacs.org | Separates pre-formed enantiomers |
| Industrial Scalability | Proven to be scalable to the pilot plant level researchgate.netresearchgate.net | Can present challenges in efficiency and waste management |
V. Metabolic and Pharmacokinetic Implications of Verapamil Metabolites Including Potential Relevance of Verapamilic Acid Pathway
Overview of Verapamil (B1683045) Metabolism and Metabolite Identification
Verapamil undergoes extensive first-pass metabolism in the liver, with less than 5% of the parent drug excreted unchanged. pharmgkb.org This process leads to the formation of at least 12 different metabolites. wikipedia.org The primary metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation, which are carried out by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgdrugbank.com In studies on rats, a total of 71 verapamil metabolites were identified in plasma, urine, and feces, arising from both phase I (oxidation, demethylation, dealkylation) and phase II (glucuronidation, sulfation) reactions. core.ac.uknih.gov
The main metabolic pathways identified include:
N-dealkylation: This is a major pathway leading to the formation of various metabolites. pharmgkb.orgamegroups.cn
N-demethylation: This pathway results in the production of norverapamil (B1221204), an active metabolite. pharmgkb.orgamegroups.cn
O-demethylation: This process generates several O-demethylated derivatives. pharmgkb.orgamegroups.cn
N-dealkylation is a primary route of verapamil metabolism. amegroups.cn One of the main metabolites formed through this pathway is D-617, which constitutes approximately 22% of the verapamil dose found in urine. pharmgkb.org The enzymes primarily responsible for the formation of D-617 are CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgnih.gov While CYP1A2 has also been suggested to be involved, other studies indicate it may act as an inhibitor rather than a substrate for this pathway. pharmgkb.org In rat liver microsomes, N-dealkylation of the phenylethyl moiety to form the secondary amine M7 was found to be more significant than N-demethylation. amegroups.cn
N-demethylation of verapamil leads to the formation of norverapamil, which is an active metabolite retaining about 20% of the vasodilatory activity of the parent drug. drugbank.comamegroups.cn This pathway is primarily catalyzed by CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgdrugbank.com Norverapamil itself can be further metabolized by the cytochrome P450 system. nih.gov
The O-demethylation of verapamil results in the formation of metabolites such as D-702 and D-703. pharmgkb.org The enzymes of the CYP2C subfamily, particularly CYP2C8, CYP2C9, and CYP2C18, are the major contributors to this metabolic pathway. drugbank.comnih.gov These O-demethylated metabolites can undergo further metabolism. amegroups.cn For instance, norverapamil can be converted to D-620 by CYP2C8 and CYP3A4. pharmgkb.org
Stereoselective Metabolism of Verapamil and Related Compounds
The metabolism of verapamil is highly stereoselective, with the (S)-enantiomer being cleared more rapidly than the (R)-enantiomer during first-pass metabolism. conicet.gov.arpharmgkb.org This differential metabolism affects the bioavailability and pharmacological activity of the drug. conicet.gov.ar The stereoselectivity is observed in both the intestine and the liver. nih.gov
Several cytochrome P450 isoforms are involved in the metabolism of verapamil enantiomers, with CYP3A4, CYP3A5, and CYP2C8 playing the most significant roles. nih.govnih.gov These enzymes exhibit different affinities and catalytic activities towards the (R)- and (S)-enantiomers of verapamil and its metabolites.
CYP3A4 and CYP3A5 show distinct stereoselective preferences in the metabolism of verapamil. While CYP3A5 appears to metabolize both (R)- and (S)-verapamil to norverapamil at similar rates, CYP3A4 displays a clear preference. pharmgkb.org When (R)-verapamil is the substrate for CYP3A4, the primary product is D-617. pharmgkb.org Conversely, when (S)-verapamil is the substrate, norverapamil is the main product. pharmgkb.org
Furthermore, CYP3A5 exhibits stereoselectivity in the formation of the metabolite D-620 from verapamil and norverapamil. The rate of D-620 formation from (S)-verapamil is approximately twice that from (R)-verapamil. pharmgkb.orgnih.gov Additionally, only the (S)-enantiomer of norverapamil is converted to D-620 by CYP3A5. pharmgkb.org
Role of Cytochrome P450 Isoforms in Verapamil Enantiomer Metabolism
Minor Roles of Other CYPs (e.g., CYP2C8, CYP2E1, CYP1A2)
While CYP3A4 is the principal enzyme in verapamil's metabolism, several other cytochrome P450 (CYP) isoforms contribute to a lesser extent. These minor pathways add to the complexity of verapamil's biotransformation.
CYP2C8 : This enzyme is involved in multiple metabolic steps. It contributes to the N-dealkylation of verapamil to form the metabolite D-617 and the N-demethylation to produce norverapamil. drugbank.compharmgkb.org CYP2C8 also facilitates O-demethylation to form metabolite D-703. drugbank.com Studies have shown that CYP2C8 displays a stereoselective preference for the S-enantiomer when producing D-617. drugbank.com Furthermore, P450 2C8 can metabolize the enantiomers of norverapamil, again with a preference for the S-enantiomer. researchgate.net
CYP2E1 : The role of CYP2E1 in verapamil metabolism is considered minor. drugbank.comdoi.org It has been noted as capable of forming the N-dealkylated metabolite D-617, but at a rate approximately 20 times lower than more prominent enzymes like CYP3A4, making its clinical relevance unlikely. pharmgkb.org
CYP1A2 : This isoform plays a minor role in the N-dealkylation of verapamil to D-617 and the N-demethylation to norverapamil. drugbank.comnih.gov Experiments using CYP1A2 inhibitors demonstrated only a slight decrease in the formation of norverapamil, confirming its limited contribution to this specific pathway. pharmgkb.org
First-Pass Metabolism Stereoselectivity (Intestinal vs. Hepatic)
Verapamil is subject to significant first-pass metabolism, where the drug is extensively metabolized in the gut wall and liver before reaching systemic circulation. wikipedia.orgnih.gov This process is highly stereoselective, meaning the two enantiomers, (R)-verapamil and (S)-verapamil, are metabolized at different rates.
The liver is the primary site of stereoselective metabolism. researchgate.net Following oral administration, the more potent (S)-enantiomer is cleared more rapidly than the (R)-enantiomer. pharmgkb.orgmdpi.com This results in a higher plasma concentration ratio of (R)-verapamil to (S)-verapamil (approximately 4.5 to 5) compared to the ratio after intravenous administration (approximately 2). mdpi.comnih.gov
Studies in rats have shown that the stereoselectivity in the intestine and liver can be opposing. The intestinal bioavailability of (R)-verapamil was found to be lower than that of (S)-verapamil, while the hepatic bioavailability of (R)-verapamil was higher. nih.gov This suggests that the stereoselectivity of verapamil's total bioavailability is a result of the combined effects of first-pass metabolism in both the small intestine and the liver. nih.gov In pigs, the intestine and liver were found to contribute equally to the first-pass metabolism of verapamil. diva-portal.org The combination of enantioselective plasma protein binding, tissue distribution, and metabolism in both the gut and liver determines the ultimate stereoselective pharmacokinetics of verapamil after oral administration. diva-portal.orgnih.gov
Pharmacokinetic Characteristics of Verapamil Enantiomers and Metabolites
Plasma Concentration and Correlation with Activity
Plasma concentrations of verapamil have been shown to correlate with its effects, though with significant individual variability. nih.gov The (S)-enantiomer is approximately 20 times more potent than the (R)-enantiomer in its cardiovascular activity. drugbank.comnih.gov However, due to stereoselective first-pass metabolism, the less active (R)-enantiomer is found in much higher concentrations in the plasma after oral administration. mdpi.com
Norverapamil is a major active metabolite that can reach steady-state plasma concentrations similar to or even higher than the parent drug. pnas.orgfda.gov It possesses about 20% of the cardiovascular activity of verapamil. drugbank.comfda.gov The relationship between plasma concentration and effect can be complex; for instance, a correlation exists between verapamil concentration and PR interval prolongation (an electrocardiogram measure), but this relationship may diminish with chronic use. fda.gov The free (unbound) plasma concentration of the drug shows a stronger correlation with its pharmacological effect than the total plasma concentration. nih.gov
Protein Binding Stereoselectivity of Verapamil and Metabolites
The primary proteins responsible for binding verapamil in the plasma are albumin and alpha 1-acid glycoprotein (B1211001) (AAG). nih.govnih.govdoi.org The binding to both proteins is enantioselective.
Albumin : (R)-verapamil is about 94% bound to serum albumin, while (S)-verapamil is about 88% bound. drugbank.com In a study using purified albumin, the free fraction of (+)-Verapamil (the R-enantiomer) was 0.400, while the free fraction of the more potent (-)-Verapamil (the S-enantiomer) was significantly higher at 0.572, indicating lower binding. nih.gov
Alpha 1-acid Glycoprotein (AAG) : Binding to AAG is more extensive than to albumin and also shows stereoselectivity. nih.govdoi.org (R)-verapamil is approximately 92% bound to AAG, whereas (S)-verapamil is about 86% bound. drugbank.com A study measuring free fractions in a purified AAG solution found values of 0.079 for (+)-Verapamil and 0.142 for (-)-Verapamil, again showing that the (S)-enantiomer is less tightly bound. nih.gov The presence of metabolites, which are found in higher concentrations after oral dosing, may compete for these binding sites, leading to an increased free fraction of both verapamil enantiomers. nih.gov
The following table summarizes the stereoselective binding of verapamil enantiomers to plasma proteins.
| Protein | Enantiomer | Bound Fraction | Free Fraction | Reference |
| Serum Albumin | (R)-Verapamil | ~94% | 0.400 ± 0.030 | drugbank.comnih.gov |
| (S)-Verapamil | ~88% | 0.572 ± 0.029 | drugbank.comnih.gov | |
| α₁-Acid Glycoprotein | (R)-Verapamil | ~92% | 0.079 ± 0.016 | drugbank.comnih.gov |
| (S)-Verapamil | ~86% | 0.142 ± 0.020 | drugbank.comnih.gov | |
| Fresh Serum | (R)-Verapamil | ~90.4% | 0.096 ± 0.009 | nih.gov |
| (S)-Verapamil | ~86.4% | 0.136 ± 0.006 | nih.gov |
Note: Data is compiled from different sources and methodologies, which may account for slight variations.
Excretion Pathways of Metabolites
Verapamil is eliminated almost entirely through metabolism, with very little of the parent drug excreted unchanged. nih.gov The resulting metabolites are cleared from the body through both urine and feces.
Within five days of administration, approximately 70% of a dose is excreted as metabolites in the urine, while 16% or more is found in the feces. drugbank.comfda.govfda.gov Only about 3-4% of the dose is excreted as unchanged verapamil in the urine. wikipedia.orgfda.govnih.gov
The metabolic pathways include N-dealkylation, N-demethylation, and O-demethylation. nih.govcore.ac.uk The N-dealkylated metabolite D-617 is the main metabolite found in urine, accounting for about 22% of the dose. pharmgkb.org The N-demethylated metabolite, norverapamil, accounts for about 6% of the dose excreted in urine. pharmgkb.org The pathway that produces verapamilic acid involves several of these transformation steps, leading to metabolites that are ultimately conjugated and excreted. A vast number of metabolites have been identified, including 21 Phase I and 16 Phase II (mostly glucuronide) metabolites, highlighting the true complexity of verapamil's metabolic disposal and subsequent excretion. nih.gov
| Excretion Pathway | Percentage of Administered Dose | Reference(s) |
| Urine (as metabolites) | ~70% | drugbank.comfda.govfda.gov |
| Feces (as metabolites) | ≥16% | drugbank.comfda.govfda.gov |
| Urine (as unchanged drug) | 3-4% | wikipedia.orgfda.govnih.gov |
| D-617 in Urine | ~22% | pharmgkb.org |
| Norverapamil in Urine | ~6% | pharmgkb.org |
(R)-(+)-Verapamilic Acid as a Potential Metabolite or Precursor in Biotransformation Studies
While the major metabolic pathways of verapamil have been extensively studied, the formation of acidic metabolites, specifically through the hydrolysis of the nitrile group, is not a commonly reported route. However, the potential for verapamil to be metabolized to verapamilic acid presents an interesting area of investigation in biotransformation studies. This compound, chemically known as (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is recognized as a key intermediate in the chemical synthesis of (R)-verapamil. clearsynth.comresearchgate.net Its formation as a metabolite in vivo would require the enzymatic hydrolysis of the nitrile moiety of the parent verapamil molecule.
The hydrolysis of nitriles to carboxylic acids is a known chemical reaction that can be catalyzed by acids, bases, or enzymes. researchgate.netusp.brnumberanalytics.com In a biological system, this transformation could theoretically be mediated by nitrilase enzymes, which convert nitriles directly to carboxylic acids and ammonia. researchgate.net While nitrile hydrolysis is considered a rare metabolic pathway for pharmaceuticals, it has been observed for some compounds. nih.gov The presence of a nitrile group on a fully substituted carbon in verapamil is a structural feature that generally hinders metabolic oxidation at that position, which is a common route of drug metabolism. nih.gov
Currently, there is a lack of direct evidence from in vivo or in vitro metabolism studies explicitly identifying this compound as a metabolite of verapamil. Extensive metabolic profiling studies in rats have identified numerous phase I and phase II metabolites, primarily arising from demethylation, dealkylation, and oxidation reactions, followed by glucuronidation and sulfation. core.ac.uk These studies have not reported the detection of verapamilic acid.
The table below outlines the major, established metabolites of verapamil, none of which include the verapamilic acid structure.
| Metabolite Name | Metabolic Reaction | Key Enzymes Involved | Pharmacological Activity |
| Norverapamil | N-demethylation | CYP3A4, CYP1A2, CYP2C8 | ~20% of Verapamil's activity |
| D-617 (N-dealkylated) | N-dealkylation | CYP3A4, CYP2C8 | Inactive |
| D-620 (O-demethylated) | O-demethylation | CYP3A4, CYP2C8 | Inactive |
| D-703 (O-demethylated) | O-demethylation | CYP2C8, CYP2C9 | Inactive |
Given that this compound is a known stable chemical entity used in the synthesis of verapamil, its potential as a metabolite cannot be entirely dismissed without targeted investigation. Future biotransformation studies employing advanced analytical techniques could explore the possibility of this minor or previously undetected metabolic pathway. Such research would be valuable in providing a more complete picture of verapamil's metabolic fate and could have implications for understanding inter-individual variability in drug response.
Vi. Analytical Methods for Chiral Purity and Stereochemical Characterization
Chromatographic Techniques for Enantiomeric Separation
Chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely used technique for the separation and quantification of enantiomers. wikipedia.org The fundamental principle involves creating a chiral environment where the two enantiomers of a racemic compound can be distinguished. chiralpedia.com This is achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a conventional achiral column. chiralpedia.com
Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantiomeric separation using HPLC with a chiral stationary phase (CSP) is a preferred method for analyzing chiral compounds like the metabolites of verapamil (B1683045). wikipedia.orgnih.gov These specialized columns contain a chiral selector immobilized on a support, such as silica (B1680970), which allows for differential interaction with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com A variety of CSPs are commercially available, based on selectors like polysaccharides, proteins, and cyclodextrins. wikipedia.org
The Alpha 1-acid glycoprotein (B1211001) (AGP) based chiral stationary phase is a versatile, protein-based column used for the enantiomeric separation of a wide array of compounds, including acidic and basic drugs. nih.govpharmascholars.com AGP is a highly stable protein that can be immobilized onto silica particles, creating a robust CSP for reversed-phase HPLC. scientificlabs.co.uknih.gov The separation mechanism on a CHIRAL AGP-CSP involves a combination of ionic, hydrophobic, and hydrogen bonding interactions between the analyte and the protein. pharmascholars.com
Research has demonstrated the successful use of an α1-AGP column for the chiral separation of verapamil and its seven metabolites. nih.gov The enantioselectivity and retention on this type of column can be finely tuned by adjusting the mobile phase parameters, such as pH, buffer type and concentration, and the nature of the organic modifier. pharmascholars.comscientificlabs.co.uk This adaptability makes it a powerful tool for developing specific methods for compounds like (R)-(+)-Verapamilic Acid.
Table 1: Characteristics of CHIRAL AGP-CSP
| Feature | Description |
|---|---|
| Chiral Selector | α1-acid glycoprotein (AGP) |
| Support | 5 µm spherical silica particles |
| Mode of Operation | Reversed-phase |
| Separation Forces | Ionic binding, Hydrophobic interaction, Hydrogen bonding |
| Applicability | Broad range, including acidic, basic, and neutral compounds |
| Adjustable Parameters | Mobile phase pH, buffer concentration, organic modifier type and concentration |
Coupled Achiral-Chiral HPLC Systems
Coupled-column HPLC, also known as two-dimensional HPLC (2D-HPLC), represents an advanced approach for analyzing complex samples. This technique can involve coupling an achiral column to a chiral column. americanpharmaceuticalreview.com The primary (achiral) column performs an initial separation, for instance, isolating the metabolite of interest (verapamilic acid) from the parent drug (verapamil) and other metabolites. A specific fraction from the first dimension is then transferred ("heart-cut") to the second dimension, the chiral column, for enantiomeric separation. mdpi.com
This approach offers significant advantages, including enhanced sample clean-up and increased resolution, which is particularly useful for analyzing compounds in complex biological matrices. nih.govpharmascholars.com A sensitive, enantioselective, coupled-column HPLC assay has been developed for determining amlodipine (B1666008) enantiomers in plasma, where chiral chromatography was performed on an AGP column, and the eluted enantiomers were trapped before final achiral chromatography. pharmascholars.com A similar setup could be applied to verapamilic acid, coupling an achiral reversed-phase column for initial separation with a chiral column like the CHIRAL-AGP for the subsequent enantioselective analysis. nih.govamericanpharmaceuticalreview.com
Spectroscopic Methods for Stereochemical Analysis
While chromatography is essential for separation, spectroscopic methods are vital for structural elucidation and confirming the stereochemical arrangement of atoms in a molecule. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. numberanalytics.comlongdom.org For chiral analysis, NMR can distinguish between enantiomers by placing them in a chiral environment. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
When a CSA is added to a solution of a racemic mixture, it forms transient, non-covalent diastereomeric complexes with each enantiomer. These complexes have distinct NMR spectra, allowing for the quantification of the enantiomeric excess (ee). For instance, the enantiomeric purity of noremopamil, an analog of verapamil, was assayed by ¹H NMR spectroscopy using (1R)-(–)-2,2,2-trifluoro-1-(9-anthryl)ethanol as a chiral solvating agent. researchgate.net A similar approach could be applied to this compound. Another study supported the hypothesis of different carbanion structures by using NMR spectroscopy to assign a chelated pyramidal structure to sodium benzylic carbanions and a nearly planar structure to potassium benzylic carbanions. researchgate.net
Mass Spectrometry (MS) Applications in Stereochemistry
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. virginia.edu While standard MS cannot differentiate between enantiomers, it becomes a powerful tool for stereochemical analysis when coupled with chiral separation techniques like chiral HPLC (LC-MS) or when specific strategies are employed. chromatographyonline.comthermofisher.com
Coupling chiral chromatography with tandem mass spectrometry (MS/MS) is crucial for the environmental analysis of chiral pharmacologically active compounds, as it provides both separation and specific detection in complex matrices. chromatographyonline.com The mobile phase composition is a key consideration to ensure compatibility between the chiral separation and the MS detector. chromatographyonline.com Furthermore, mass spectrometry imaging (MSI) is an emerging technology that combines the molecular specificity of MS with spatial resolution, allowing for the mapping of drugs and their metabolites within tissue sections. nih.gov Though not inherently chiral, its coupling with other techniques can provide insights into the stereoselective distribution of compounds like this compound in biological systems. nih.gov
Vii. Emerging Research Directions and Future Perspectives
Novel Synthetic Routes to Enantiopure (R)-(+)-Verapamilic Acid
The production of enantiomerically pure this compound is a critical step in the synthesis of (R)-Verapamil. While classical resolution has been the cornerstone of its production, modern research is focused on developing more efficient and atom-economical asymmetric syntheses.
Classical Resolution: The traditional and scalable method for obtaining enantiomers of verapamilic acid involves classical resolution. mdpi.comacs.org This process utilizes a chiral resolving agent, such as α-methyl benzylamine (B48309), to form a pair of diastereomeric salts with the racemic verapamilic acid. mdpi.comacs.org These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. researchgate.net Once separated, the desired diastereomeric salt is treated to remove the resolving agent, yielding the enantiopure this compound. While effective and proven on a large scale, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer from the racemate. acs.orgresearchgate.net
Asymmetric Synthesis: To overcome the yield limitations of classical resolution, emerging research is directed towards asymmetric synthesis, which aims to create the desired enantiomer directly. nih.gov These methods introduce a chiral element during the synthesis to favor the formation of one enantiomer over the other. nih.gov Key approaches include:
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. nih.gov This strategy allows for high diastereoselectivity in the formation of the key quaternary stereocenter in verapamilic acid.
Enantioselective Catalysis: This advanced approach uses a chiral catalyst in sub-stoichiometric amounts to generate a large quantity of an enantiomerically enriched product. fabad.org.tr For intermediates structurally related to verapamilic acid, methods like enantioselective Heck arylation of acyclic olefins have been explored. wikipedia.org This reaction, using a chiral palladium catalyst, can create quaternary stereogenic centers with high enantioselectivity. wikipedia.org The development of catalysts specifically tailored for the synthesis of this compound represents a significant future direction.
These novel routes offer the potential for more sustainable and efficient manufacturing processes by avoiding the loss of 50% of the starting material inherent in classical resolution. researchgate.netmdpi.com
Computational Chemistry and Molecular Modeling of Chiral Recognition
Understanding the mechanisms of chiral recognition at a molecular level is fundamental for designing more effective enantioselective synthetic and analytical methods. Computational chemistry and molecular modeling have become indispensable tools in this endeavor. taylorfrancis.com
Studies have utilized molecular modeling to elucidate the interactions between verapamil (B1683045) enantiomers and chiral selectors, such as cyclodextrins, which are commonly used in chiral chromatography and capillary electrophoresis. mdpi.comresearchgate.net For instance, molecular mechanics calculations (like PM3 semi-empirical method) have been used to model the inclusion complexes between verapamil enantiomers and Trimethyl-β-cyclodextrin (TM-β-CD). mdpi.com
These models provide insights into:
Binding Geometries: The calculations can predict the most stable orientation of the guest (verapamil enantiomer) within the host (cyclodextrin) cavity. For verapamil, it has been suggested that the pentanenitrile moiety inserts into the cyclodextrin (B1172386) cavity for both enantiomers. mdpi.com
Interaction Energies: Computational methods can estimate the binding energies of the diastereomeric complexes. The difference in these energies is directly related to the enantioselectivity of the separation. A greater difference in stability between the (R)-verapamil-CD complex and the (S)-verapamil-CD complex leads to better chiral recognition and separation. mdpi.com
Recent research has also highlighted phenomena such as "protonation-induced chirality." researchgate.net When verapamil's tertiary amine is protonated, a new chiral center is formed at the nitrogen atom. This results in four possible stereoisomers (diastereomeric pairs of enantiomers) which can be resolved using techniques like differential ion mobility spectrometry. researchgate.net Computational modeling can be employed to predict the structures and relative stabilities of these protonated species, further aiding in the development of advanced separation techniques.
Future computational work will likely focus on designing novel chiral selectors and catalysts with enhanced enantioselectivity for verapamilic acid by predicting their interactions and transition state energies with greater accuracy. taylorfrancis.com
Investigative Studies into Previously Unexplored Biological Roles or Interactions of Verapamilic Acid Isomers
The primary focus of research on verapamilic acid has been its role as a synthetic intermediate for verapamil. researchgate.netmdpi.com Consequently, the direct biological activities or specific interactions of the (R)-(+) and (S)-(-) enantiomers of verapamilic acid remain largely unexplored. This represents a significant gap in knowledge and a promising area for future investigation.
While data on verapamilic acid itself is scarce, studies on verapamil and its metabolites suggest that related compounds can possess biological activity. For example, the primary metabolite, norverapamil (B1221204), retains about 20% of the vasodilatory activity of the parent compound, verapamil. fda.govdrugs.com This raises the possibility that verapamilic acid isomers might not be inert and could have their own unique pharmacological or toxicological profiles.
Future research could investigate:
Interaction with Drug Targets: Screening this compound and its (S)-(-) isomer against a panel of biological targets, including calcium channels, other ion channels, and enzymes, could reveal unexpected activities. drugbank.com Verapamil itself is known to interact with P-glycoprotein, a drug efflux pump; investigating whether its acidic precursors do the same could be a fruitful avenue. wikipedia.orgresearchgate.net
Metabolic Fate: Understanding how verapamilic acid isomers are metabolized in biological systems could provide clues to their potential effects.
Enantioselective Biodegradation: Environmental fate studies are also important. An investigation into the biodegradation of verapamil found no evidence of enantioselectivity in the process for the final compound. mdpi.com Similar studies on verapamilic acid could assess its environmental persistence and potential for enantioselective degradation.
Advanced Analytical Techniques for Trace Enantiomeric Impurities
Ensuring the enantiomeric purity of this compound is crucial for the synthesis of high-quality (R)-Verapamil. This requires highly sensitive and selective analytical methods capable of detecting and quantifying trace amounts of the unwanted (S)-(-) enantiomer. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary techniques employed for this purpose. nih.govwvu.edu
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. wvu.edu
CSPs: A variety of CSPs have been successfully used for the separation of verapamil and its analogues, including those based on polysaccharides (e.g., Chiralcel OD-R, Chiralpak AD) and proteins (e.g., α1-acid glycoprotein). mdpi.commdpi.com More recently, core-shell particle columns, such as those with isopropyl carbamate (B1207046) cyclofructan 6 (LarihcShell-P), have been shown to provide higher efficiency and much faster analysis times (e.g., under 3.5 minutes). mdpi.com
Detection: Fluorescence detection is often used for its high sensitivity, allowing for the quantification of enantiomers at very low concentrations (e.g., lower limit of quantification of 1 ng/mL). mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity, making it ideal for detecting trace impurities. researchgate.netnih.gov
Chiral Capillary Electrophoresis (CE): CE is an alternative technique with high separation efficiency and low consumption of solvents and samples. nih.gov
Chiral Selectors: In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins (e.g., TM-β-CD, HS-γ-CD) are the most commonly used chiral selectors for verapamil enantiomers. mdpi.commdpi.com The selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities in the electric field. wvu.edu
Method Optimization: Parameters such as the type and concentration of the chiral selector, buffer pH, temperature, and applied voltage are optimized to achieve the best resolution between the enantiomers in the shortest possible time. mdpi.com
The table below summarizes and compares various reported chiral HPLC methods for the analysis of verapamil enantiomers, which are directly applicable to the analysis of its precursor, verapamilic acid.
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Analysis Time (min) | Key Feature | Reference |
| LarihcShell-P (core-shell) | Acetonitrile/Methanol/TFA/TEA (98:2:0.05:0.025) | Fluorescence | < 3.5 | Rapid analysis, high efficiency | mdpi.com |
| Chiralcel OD-R | Acetonitrile/Methanol/Phosphate Buffer | Fluorescence | ~34-40 | Established polysaccharide-based CSP | nih.govmdpi.com |
| Chiralpak AD | n-hexane/isopropanol (90:10) | Not Specified | Not Specified | Normal phase separation | mdpi.com |
| Chiralcel OD-RH | Water-Acetonitrile with 0.05% TFA (70:30) | MS/MS | ~10-15 | High sensitivity and selectivity for plasma samples | nih.gov |
| α1-acid glycoprotein (B1211001) (AGP) | Phosphate Buffer (pH 6.5):Acetonitrile (91:9) | Not Specified | Not Specified | Protein-based CSP for bioanalysis | mdpi.com |
Future research in this area will likely focus on developing even faster and more sensitive methods, potentially using ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle CSPs and advanced mass spectrometry, to push the limits of detection for enantiomeric impurities to parts-per-billion levels.
Q & A
Q. What advanced statistical approaches are recommended for clustered data in longitudinal studies of this compound’s therapeutic effects?
- Methodological Answer : Use mixed-effects models to account for repeated measures nested within subjects. Include random intercepts for individual variability and fixed effects for dose-time interactions. Sensitivity analyses (e.g., bootstrapping) ensure robustness. Report intraclass correlation coefficients (ICC) to quantify cluster influence .
Q. How to optimize in vivo-in vitro correlation (IVIVC) for this compound’s tissue distribution studies?
- Methodological Answer :
- Design : Use physiologically based pharmacokinetic (PBPK) modeling with species-specific physiological parameters.
- Validation : Compare simulated tissue concentrations with LC-MS/MS data from microdialysis or tissue homogenates.
- Adjustments : Incorporate protein binding data and adjust for blood-flow-limited vs. membrane-limited distribution .
Methodological Rigor & Reporting Standards
Q. What quality control measures mitigate batch-to-batch variability in this compound for sensitive bioassays?
- Methodological Answer :
- Pre-Synthesis : Specify peptide content analysis and TFA removal (<1%) for cell-based assays.
- Post-Synthesis : Conduct stability studies (e.g., accelerated degradation at 40°C/75% RH) and quantify impurities via UPLC-PDA.
- Documentation : Report lot-specific data (HPLC chromatograms, residual solvents) in supplementary materials .
Q. How to align study design with FINER criteria (Feasible, Novel, Ethical, Relevant) for this compound research?
- Methodological Answer :
- Feasibility : Pilot studies to assess compound availability and toxicity thresholds.
- Novelty : Leverage cheminformatics tools (e.g., molecular docking) to predict novel targets.
- Ethics : Adhere to ARRIVE guidelines for animal studies; disclose conflicts of interest.
- Relevance : Contextualize findings within clinical gaps (e.g., drug-resistant hypertension) .
Data Presentation & Reproducibility
Q. What are the best practices for presenting conflicting enantiomer activity data in this compound studies?
Q. How to ensure reproducibility in chiral separation protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
